![molecular formula C11H13N3O4 B2843372 1-[(5-Nitro-2-pyridinyl)amino]cyclopentanecarboxylic acid CAS No. 866157-46-2](/img/structure/B2843372.png)
1-[(5-Nitro-2-pyridinyl)amino]cyclopentanecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-[(5-Nitro-2-pyridinyl)amino]cyclopentanecarboxylic acid” is a chemical compound with the molecular formula C11H13N3O4 . It is also known by its CAS number 866157-46-2 .
Molecular Structure Analysis
The molecular structure of this compound consists of a cyclopentanecarboxylic acid moiety linked to a 5-nitro-2-pyridinyl group via an amino bridge . The molecular weight of this compound is 251.23862 .Physical And Chemical Properties Analysis
This compound has a molecular weight of 251.23900 . Its density is 1.483g/cm3, and it has a boiling point of 487.3ºC at 760 mmHg . Unfortunately, the melting point is not available .Scientific Research Applications
Metal Complexes and Catalysis
Studies on metal complexes with sulphur-nitrogen chelating agents, such as 2-aminocyclopentene-1-dithiocarboxylic acid complexes with Ni(II), Pd(II), and Pt(II), showcase the potential of similar compounds in catalysis and materials science. These complexes exhibit unique properties due to their bonding and geometrical isomerism, which could be relevant for designing catalysts and materials with specific electronic and structural characteristics (Nag & Joardar, 1975).
Organic Synthesis
In the field of organic synthesis, the study on the synthesis of alpha-cyclopropyl-beta-homoprolines presents methods for creating structurally complex and stereocontrolled nitrogen-containing heterocycles. This research could inform strategies for synthesizing analogs of "1-[(5-Nitro-2-pyridinyl)amino]cyclopentanecarboxylic acid" with potential pharmacological applications or as intermediates in organic synthesis (Cordero et al., 2009).
Coordination Polymers and MOFs
The creation of metal–organic frameworks (MOFs) using pyridyl-based isophthalic acid demonstrates the utility of pyridyl derivatives in constructing materials with diverse architectures and functionalities. These MOFs find applications in catalysis, highlighting potential uses for similarly structured compounds in creating heterogeneous catalysts for organic transformations (Karmakar et al., 2016).
Molecular Electronics
Research on molecules containing nitroamine redox centers for use in electronic devices reveals the potential of nitro-substituted compounds in developing molecular electronic devices with high on-off ratios and negative differential resistance. This indicates possible applications for "1-[(5-Nitro-2-pyridinyl)amino]cyclopentanecarboxylic acid" derivatives in the field of molecular electronics and information storage technologies (Chen et al., 1999).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
1-[(5-nitropyridin-2-yl)amino]cyclopentane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O4/c15-10(16)11(5-1-2-6-11)13-9-4-3-8(7-12-9)14(17)18/h3-4,7H,1-2,5-6H2,(H,12,13)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZXVKDMYVOMDFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C(=O)O)NC2=NC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(5-Nitro-2-pyridinyl)amino]cyclopentanecarboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

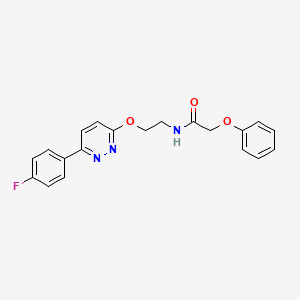

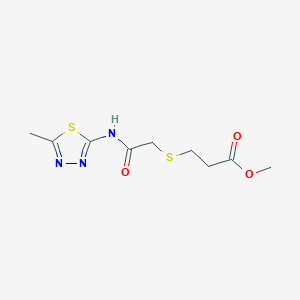
![methyl (2Z)-2-[(4-tert-butylphenyl)sulfonyl]-3-[(4-ethoxyphenyl)amino]acrylate](/img/structure/B2843295.png)
![4,4'-(5'-(4-(1H-pyrazol-4-yl)phenyl)-[1,1':3',1''-terphenyl]-4,4''-diyl)bis(1H-pyrazole)](/img/structure/B2843296.png)
![2-[6-chloro-3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2843297.png)
![6-Tert-butyl-2-[1-(3,4-dimethoxybenzoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2843298.png)
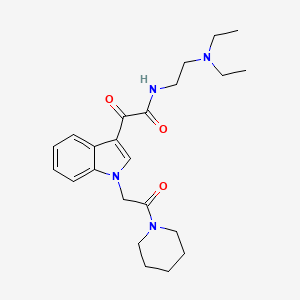
![3-[3-(Dimethylamino)-4-nitrophenyl]propanoic acid](/img/structure/B2843302.png)
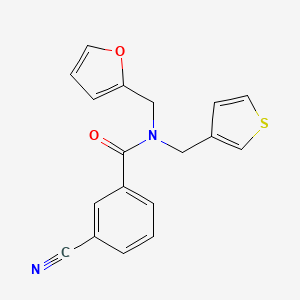

![4-[2-[(2,4-Dichlorophenyl)methylthio]-6-methyl-4-pyrimidinyl]morpholine](/img/structure/B2843310.png)
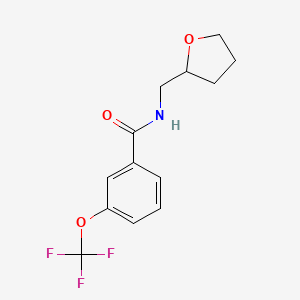
![N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide](/img/structure/B2843312.png)